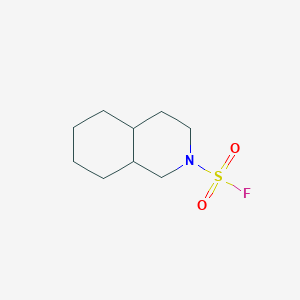

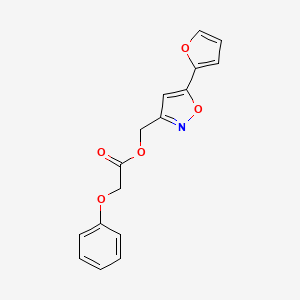

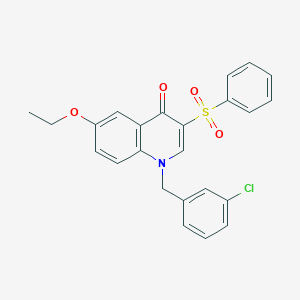

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex organic compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Sulfones

Researchers have explored the synthesis of quinoline and isoquinoline derivatives, including sulfones, sulfonamides, and sulfonyl fluorides, highlighting their significant role in medicinal chemistry. The synthesis involves selective furnishing of C2-substituted sulfones from sodium tert-butyldimethyl silyloxymethylsulfinate reactions, demonstrating broad applicability and scalability in the creation of these compounds for various medicinal applications (Patel, Laha, & Moschitto, 2022).

Development of Fluorescence Sensors

Studies on Lewis acidic organostiboranes containing biphenylene phenylantimony(V) moieties have shown their potential in fluorescence turn-on sensing of fluoride in drinking water. This research underscores the importance of developing sensitive and selective sensors for fluoride, which is crucial for public health and environmental monitoring (Hirai & Gabbaï, 2014).

Electrosynthesis Techniques

The electrochemical oxidative coupling of thiols and potassium fluoride presents an innovative and environmentally friendly method for synthesizing sulfonyl fluorides. This approach uses widely available materials and mild conditions, showcasing an efficient pathway towards the generation of these functional groups without the need for additional oxidants or catalysts (Laudadio et al., 2019).

Advanced Oxidation and Reduction Treatability

Research on 6:2 fluorotelomer sulfonic acid (6:2 FTS) demonstrates the potential of advanced oxidation and reduction technologies, such as ultraviolet/persulfate (UV/PS) and ultraviolet/sulfite (UV/SF), for the degradability of fluorotelomer compounds. These findings are essential for understanding the environmental impact and treatability of fluorotelomer-based compounds, providing insights into effective degradation pathways (Bao et al., 2020).

Fluoride Sensing in Analytical Chemistry

A novel spectrofluorimetric method for determining trace amounts of fluoride based on the fluorescence inhibition of the Al(III)-8-hydroxyquinoline-5-sulphonic acid complex by fluoride has been developed. This method offers high selectivity, simplicity, and rapidity, highlighting its application in water and toothpaste analysis, which is crucial for monitoring fluoride levels in consumer products and the environment (Zhang, 2013).

Propriétés

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h8-9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOXGONYDOMMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4a,5,6,7,8,8a-Octahydro-1H-isoquinoline-2-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(m-tolyl)acetamide](/img/structure/B2783784.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2783786.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2783794.png)

![3-[4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2783798.png)

![Phenyl (8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2783800.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methylbenzyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2783802.png)